19(R)-hydroxy Prostaglandin E1

説明

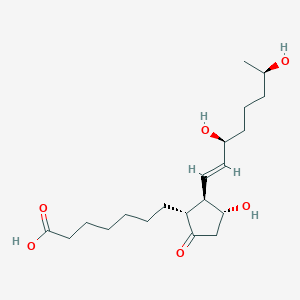

Structure

3D Structure

特性

IUPAC Name |

7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVXWHIDRKRPMO-VOSXNNSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Significance of 19(R)-hydroxy Prostaglandin E1 in Primates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, physiological roles, and analytical methodologies related to 19(R)-hydroxy Prostaglandin (B15479496) E1 (19-OH PGE1), a prominent prostanoid found in primate semen. This document details the experimental protocols for its quantification, summarizes key quantitative data, and illustrates the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers in reproductive biology, pharmacology, and drug development.

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play diverse roles in the body. Within the seminal fluid of primates, a unique class of 19-hydroxylated prostaglandins exists in remarkably high concentrations[1]. Among these, 19(R)-hydroxy Prostaglandin E1 has been identified as a major component in the semen of several primate species, including humans[2]. Its discovery has opened avenues for research into its specific physiological functions, particularly in the context of reproduction and immune modulation. This guide will delve into the core aspects of 19(R)-hydroxy PGE1, from its initial isolation to its molecular mechanisms of action.

Discovery and Biosynthesis

Initial Identification

The presence of prostaglandins in human seminal fluid has been known for decades. However, the identification of 19-hydroxylated prostaglandins as the major prostaglandin constituents was a significant advancement[3]. These compounds, including 19(R)-hydroxy PGE1 and the corresponding PGE2 analogue, were found to be present in much larger quantities than their non-hydroxylated counterparts[3]. Initial characterization was achieved through techniques such as gas chromatography and mass spectrometry[3].

Site of Synthesis: The Seminal Vesicles

Studies involving vasectomized men and individuals with congenital absence of the vas deferens and seminal vesicles have conclusively demonstrated that the primary source of prostaglandins in semen, including 19-hydroxy PGEs, is the seminal vesicles[4]. The concentration of these prostaglandins is drastically reduced in the absence of seminal vesicle contributions[4].

The Biosynthetic Pathway: Prostaglandin 19-Hydroxylase

The conversion of Prostaglandin E1 (PGE1) to 19(R)-hydroxy PGE1 is catalyzed by the enzyme prostaglandin 19-hydroxylase. This enzyme is located in the microsomal fraction of the seminal vesicles and has been characterized as a cytochrome P-450-dependent monooxygenase[5]. The reaction requires NADPH and molecular oxygen[5].

Below is a diagram illustrating the general catalytic cycle of a cytochrome P450 enzyme, which is the class of enzyme responsible for the 19-hydroxylation of PGE1.

Physiological Roles and Mechanisms of Action

19(R)-hydroxy PGE1 exerts its biological effects by interacting with specific G protein-coupled receptors, primarily the EP1 and EP3 receptor subtypes.

Interaction with EP1 and EP3 Receptors

19(R)-hydroxy PGE1 is an agonist for both EP1 and EP3 receptors, leading to the contraction of smooth muscle preparations. This activity is believed to play a role in uterine contractility and sperm transport.

Immunomodulatory Effects

Seminal prostaglandins, including 19-hydroxy PGEs, have potent immunomodulatory effects. They can influence the cytokine balance by stimulating the production of IL-10 and inhibiting IL-12 from antigen-presenting cells[1]. This creates a bias towards a T-helper-2 (Th2) immune response, which may be crucial for sperm survival in the female reproductive tract by inducing a state of tolerance[1].

Signaling Pathways

The EP1 receptor is coupled to Gq proteins. Upon activation by 19(R)-hydroxy PGE1, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

The EP3 receptor exhibits more complex signaling, coupling to multiple G proteins, including Gi, Gs, and G12/13. The primary pathway involves coupling to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Other pathways can lead to calcium mobilization and activation of the Rho signaling pathway.

Quantitative Data

The concentration of 19(R)-hydroxy PGE1 in primate semen is significantly higher than that of other prostaglandins. The following tables summarize available quantitative data.

Table 1: Concentration of 19-hydroxy Prostaglandin E in Primate Seminal Plasma

| Primate Species | Concentration (µg/mL) | Reference |

| Human (Homo sapiens) | 350 | [6] |

| Macaque (Macaca sp.) | Major component, specific concentration not detailed in snippet | [2][7] |

Table 2: Kinetic Parameters of Prostaglandin 19-Hydroxylase in Macaca fascicularis

| Parameter | Value | Reference |

| Mean Rate | 0.26 nmol/min/mg of protein | [5] |

| Apparent Km | 40 µM | [5] |

| Apparent Vmax | 0.30 nmol/min/mg of protein | [5] |

Experimental Protocols

Accurate quantification of 19(R)-hydroxy PGE1 is crucial for research in this field. The following sections outline the key experimental methodologies.

Sample Collection and Preparation

Seminal fluid should be collected and processed promptly to prevent degradation of prostaglandins. Immediate centrifugation to separate the seminal plasma is recommended. For storage, freezing at -20°C or lower is advisable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of prostaglandins. A general workflow is described below.

Protocol Outline:

-

Extraction: Prostaglandins are extracted from seminal plasma using a solvent such as acetone[8].

-

Alkali Treatment: To improve stability for GC analysis, Prostaglandin E compounds are often converted to their corresponding Prostaglandin B derivatives through alkali treatment[8].

-

Purification: The extracts are purified using column chromatography, such as Lipidex and silicic acid columns, to separate different prostaglandin classes[8].

-

Derivatization: The purified prostaglandins are derivatized to increase their volatility for gas chromatography. This may involve methylation and trimethylsilylation.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer for separation and detection.

-

Quantification: The amount of 19-hydroxy PGB (and thus 19-hydroxy PGE) is quantified by comparing its peak area to that of an internal standard[8].

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying specific molecules. The principle is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.

Protocol Outline:

-

Antibody Production: Specific antibodies against 19-hydroxy PGE1 are raised in animals by immunization with a 19-hydroxy PGE1-protein conjugate.

-

Radiolabeled Tracer Synthesis: A radiolabeled version of 19-hydroxy PGE1 (the tracer) is synthesized, typically using iodine-125 (B85253) or tritium.

-

Competitive Binding: A known amount of antibody and tracer are incubated with the seminal plasma sample (containing the unlabeled 19-hydroxy PGE1). The unlabeled prostaglandin competes with the tracer for antibody binding.

-

Separation: The antibody-bound prostaglandin is separated from the free prostaglandin. This can be achieved by precipitation with a second antibody or other methods.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is generated using known concentrations of unlabeled 19-hydroxy PGE1. The concentration in the sample is determined by comparing its radioactivity to the standard curve. The assay has a detection limit of approximately 0.05 microliters of semen[9].

Enzymatic Assay for Prostaglandin 19-Hydroxylase

The activity of prostaglandin 19-hydroxylase can be measured in microsomal fractions of seminal vesicles.

Protocol Outline:

-

Microsome Preparation: Seminal vesicles are homogenized, and the microsomal fraction is isolated by differential centrifugation.

-

Incubation: The microsomes are incubated with PGE1 as the substrate in the presence of NADPH[5].

-

Product Extraction: The reaction is stopped, and the product, 19-hydroxy PGE1, is extracted.

-

Quantification: The amount of 19-hydroxy PGE1 produced is quantified using methods like GC-MS or HPLC.

-

Activity Calculation: The enzyme activity is expressed as the rate of product formation per unit of protein per unit of time (e.g., nmol/min/mg of protein)[5].

Conclusion and Future Directions

The discovery of this compound as a major component of primate semen has significantly advanced our understanding of reproductive physiology and immunology. Its synthesis by a specific cytochrome P450 enzyme in the seminal vesicles and its potent effects mediated through EP1 and EP3 receptors highlight its importance. The methodologies outlined in this guide provide a framework for the continued investigation of this unique prostanoid.

Future research should focus on several key areas. Firstly, a more comprehensive analysis of the concentration of 19(R)-hydroxy PGE1 across a wider range of primate species is needed to understand its evolutionary significance. Secondly, the development of more specific and potent antagonists for the EP1 and EP3 receptors will be crucial for elucidating the precise physiological roles of 19(R)-hydroxy PGE1 and for exploring its potential as a therapeutic target. Finally, a deeper understanding of the regulation of prostaglandin 19-hydroxylase could provide insights into male fertility and infertility. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Prostaglandins in primate semen: biasing the immune system to benefit spermatozoa and virus? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19-Hydroxyprostaglandin E1 as a major component of the semen of primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins in human seminal fluid: two novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Origin of prostaglandins in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay of prostaglandins in the semen of fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. [A method for determination of prostaglandins in human seminal fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay detection limits for 19-OH F1 alpha/F2 alpha prostaglandin in normal, infertile and vasectomized semen stains. Analysis of saliva, sweat and urine for possible non-specific or matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 19(R)-hydroxy Prostaglandin E1 in Semen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human seminal fluid is a complex biological medium containing a variety of bioactive molecules that play crucial roles in fertility. Among these, prostaglandins (B1171923) (PGs) are found in remarkably high concentrations, with 19(R)-hydroxy Prostaglandin (B15479496) E1 (19-OH PGE1) being a major component. This technical guide provides a comprehensive overview of the biological significance of 19-OH PGE1 in semen, its quantitative levels in fertile and infertile men, and its influence on sperm function. Detailed experimental protocols for the analysis of 19-OH PGE1 and its effects are provided, along with diagrams of key signaling pathways and experimental workflows to facilitate understanding and replication. This document is intended for researchers, scientists, and professionals in drug development who are investigating male reproductive health and potential therapeutic targets.

Introduction

Prostaglandins are lipid compounds with diverse hormone-like effects. Human semen is the richest known natural source of prostaglandins, which are primarily synthesized and secreted by the seminal vesicles.[1][2] The four main prostaglandins found in human semen are Prostaglandin E1 (PGE1), Prostaglandin E2 (PGE2), and their 19-hydroxylated metabolites, 19-hydroxy Prostaglandin E1 (19-OH PGE1) and 19-hydroxy Prostaglandin E2 (19-OH PGE2).[3][4] Notably, the 19-hydroxylated forms are present in significantly higher concentrations than their parent compounds.[5]

The discovery of 19-OH PGE1 as a major prostaglandin in the semen of primates highlighted its potential physiological importance.[6][7] Subsequent research has focused on elucidating its specific roles in male fertility, with studies suggesting its involvement in modulating sperm motility, sperm penetration into cervical mucus, and potentially influencing the energy metabolism of spermatozoa.[8] This guide will delve into the current understanding of the biological functions of 19-OH PGE1 in the context of male reproduction.

Biosynthesis and Origin

19-OH PGE1 is synthesized from PGE1 through a hydroxylation reaction at the 19th carbon position. This biochemical conversion is catalyzed by the enzyme prostaglandin 19-hydroxylase, which is a cytochrome P-450-dependent monooxygenase.[9] The primary site of this synthesis is the microsomal fraction of the seminal vesicles.[1][9] The concentration of 19-OH PGEs in seminal fluid is directly related to the secretory function of the seminal vesicles, as evidenced by the dramatically lower levels in men with congenital absence of the vas deferens and seminal vesicles.[1][2]

Biological Role in Semen and Sperm Function

The high concentration of 19-OH PGE1 in seminal fluid suggests a significant physiological role in the processes leading to successful fertilization. Its primary functions appear to be centered on the enhancement of sperm function and interaction with the female reproductive tract.

Enhancement of Sperm Motility and Penetration

Several studies have demonstrated a positive correlation between the concentration of 19-hydroxy PGE and sperm motility. The addition of 19-hydroxy PGE to ejaculates has been shown to stimulate sperm motility and their capacity to penetrate cervical mucus in vitro.[5] This effect is crucial for the transport of sperm through the female reproductive tract to the site of fertilization. Conversely, lower levels of 19-OH PGE have been observed in the semen of some infertile men, suggesting a link between its deficiency and impaired sperm function.[10][11]

Potential Role in Sperm Energy Metabolism

The mechanism by which 19-OH PGE enhances sperm motility may be linked to the energy metabolism of the spermatozoa. It has been proposed that 19-hydroxy PGE may regulate sperm motility by influencing the intracellular concentration of adenosine (B11128) triphosphate (ATP). Studies have shown that the addition of 19-hydroxy PGE to ejaculates can lead to an increase in semen ATP concentrations, although the effect was not always statistically significant. ATP is the primary energy currency for sperm flagellar movement, and its availability is critical for maintaining vigorous motility.

Interaction with the Female Reproductive Tract

While the direct effects on sperm are more extensively studied, it is also hypothesized that seminal prostaglandins, including 19-OH PGE1, may exert effects on the female reproductive tract following coitus. These effects could include modulation of uterine and fallopian tube contractility, thereby aiding sperm transport. However, further research is needed to fully elucidate these potential interactions.

Quantitative Data on 19(R)-hydroxy Prostaglandin E1 in Semen

The concentration of 19-OH PGE in human seminal fluid can vary significantly among individuals. However, studies have established reference ranges for fertile men and have compared these to levels in infertile populations.

| Population | Prostaglandin Measured | Mean Concentration (± SD) | Range | Reference |

| Fertile Men | 19-hydroxy PGs | 90 - 260 µg/mL | - | [3] |

| Fertile Men | 19-OH PGEs | 592.6 ± 312.5 µg/mL | 142.1 - 1047 µg/mL | [12] |

| Fertile Men | 19-hydroxy-PGE | 245.7 mg/L | - | [13] |

| Fertile Men | 19-OH-PGE (1 + 2) | 350 µg/mL | - | [14] |

| Infertile Men | 19-OH-PGE | Significantly lower than fertile men | - | [10] |

| Normal Volunteers | 19-OH PGE | 89 µg/mL (mean) | - | [11] |

Note: Concentrations can be expressed in different units (µg/mL, mg/L). 1 µg/mL = 1 mg/L. The data presented is a summary from multiple studies and methodologies may vary.

Signaling Pathway

The precise signaling pathway for this compound in human sperm has not been fully elucidated. However, based on the well-characterized pathway for its parent compound, PGE1, a likely mechanism can be proposed. PGE1 has been shown to bind to a specific Gq/11-coupled prostaglandin E receptor on the sperm membrane.[3][15] This binding event initiates a signaling cascade that leads to an influx of extracellular calcium (Ca2+) into the spermatozoon.[3][11][15] This increase in intracellular calcium is a critical trigger for the acrosome reaction, an essential step for fertilization.[3][15] It is plausible that 19-OH PGE1 acts through a similar, if not identical, receptor and signaling pathway to exert its effects on sperm function.

Caption: Proposed signaling pathway for this compound in human sperm.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in semen.

Quantification of this compound in Semen by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of prostaglandins in seminal fluid.

Materials:

-

Semen sample

-

Internal standard (e.g., deuterated PGE1)

-

Organic solvents (e.g., ethyl acetate, acetone)

-

Derivatizing agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

-

Silicic acid for column chromatography

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Collection and Preparation: Collect semen samples and allow them to liquefy at room temperature for 30-60 minutes. To prevent enzymatic degradation, samples can be stored at -20°C in acetone.[3]

-

Extraction:

-

Add a known amount of the internal standard to the seminal plasma.

-

Extract the prostaglandins with an organic solvent like ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Purification:

-

Resuspend the extract in a small volume of solvent.

-

Apply the extract to a silicic acid column for purification.

-

Elute different prostaglandin fractions with solvents of increasing polarity.

-

-

Derivatization:

-

Evaporate the solvent from the purified prostaglandin fraction.

-

Add the derivatizing agent (e.g., BSTFA with TMCS) and heat to form volatile derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the prostaglandin derivatives on a suitable capillary column.

-

Detect and quantify the specific ions corresponding to 19-OH PGE1 and the internal standard using selected ion monitoring (SIM) mode.

-

Caption: Workflow for GC-MS quantification of 19-OH PGE1 in semen.

Assessment of Sperm Penetration Capacity (Kremer Test)

The Kremer test is an in-vitro assay to evaluate the ability of sperm to penetrate a column of cervical mucus.

Materials:

-

Freshly collected and liquefied semen sample

-

Peri-ovulatory cervical mucus

-

Flat capillary tubes

-

Microscope

Procedure:

-

Mucus Collection: Collect cervical mucus from a donor during the peri-ovulatory phase.

-

Capillary Tube Filling: Fill the flat capillary tube with the cervical mucus, avoiding air bubbles.

-

Assembly: Place one end of the filled capillary tube into a reservoir containing the semen sample.

-

Incubation: Incubate the assembly at 37°C for a defined period (e.g., 30 or 60 minutes).

-

Microscopic Examination:

-

Place the capillary tube on a microscope slide.

-

Observe the penetration of sperm into the mucus column at different distances from the semen-mucus interface.

-

Evaluate the number of motile sperm and their forward progression.

-

Caption: Workflow for the Kremer test of sperm-mucus penetration.

Measurement of Sperm ATP Content by Bioluminescence Assay

This assay quantifies the ATP content in spermatozoa, providing an indication of their metabolic activity.

Materials:

-

Semen sample

-

ATP releasing agent (e.g., trichloroacetic acid)

-

Luciferin-luciferase reagent

-

Luminometer

-

ATP standard solution

Procedure:

-

Sample Preparation:

-

Treat the semen sample with an ATP releasing agent to extract intracellular ATP.

-

Neutralize the extract if necessary.

-

-

Standard Curve: Prepare a standard curve using known concentrations of the ATP standard solution.

-

Bioluminescence Reaction:

-

Add the luciferin-luciferase reagent to both the samples and the standards.

-

The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

-

-

Measurement:

-

Immediately measure the light emission using a luminometer.

-

The intensity of the light is directly proportional to the ATP concentration.

-

-

Calculation: Determine the ATP concentration in the samples by comparing their luminescence to the standard curve.

Caption: Workflow for the bioluminescence assay of sperm ATP content.

Conclusion and Future Directions

This compound is a key bioactive component of human seminal fluid, playing a significant role in promoting sperm motility and penetration capacity, likely through a calcium-dependent signaling pathway that influences sperm energy metabolism. The quantitative data clearly indicates a correlation between lower levels of 19-OH PGE1 and male infertility, highlighting its potential as a biomarker and a target for therapeutic intervention.

Future research should focus on unequivocally defining the specific receptor and downstream signaling cascade for 19-OH PGE1 in spermatozoa to confirm the proposed mechanism. Further investigation into the interplay between 19-OH PGE1 and other seminal components is also warranted to gain a more holistic understanding of its function. For drug development professionals, the modulation of the 19-OH PGE1 pathway could represent a novel approach for the treatment of certain forms of male infertility. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted role of this important seminal prostaglandin.

References

- 1. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A new prostaglandin E receptor mediates calcium influx and acrosome reaction in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of prostaglandins on human sperm function in vitro and seminal adenosine triphosphate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rep.bioscientifica.com [rep.bioscientifica.com]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine triphosphate in human semen: a study on conditions for a bioluminescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Adenosine triphosphate and adenosine diphosphate in human semen: correlation with sperm count and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandins induce calcium influx in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A standardized approach for evaluating the penetration of human spermatozoa into cervical mucus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioimmunoassay detection limits for 19-OH F1 alpha/F2 alpha prostaglandin in normal, infertile and vasectomized semen stains. Analysis of saliva, sweat and urine for possible non-specific or matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioimmunoassay of prostaglandins in the semen of fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new prostaglandin E receptor mediates calcium influx and acrosome reaction in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 19(R)-hydroxy Prostaglandin E1 on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-OH PGE1) is a naturally occurring prostaglandin found in significant quantities in primate semen.[1][2] Its primary physiological role in this context is not fully elucidated, but its potent effects on smooth muscle have been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the mechanism of action of 19(R)-OH PGE1 on smooth muscle, with a focus on its receptor interactions and downstream signaling pathways. The information presented herein is intended to support research and development efforts in fields where modulation of smooth muscle contractility is of interest.

Receptor Selectivity and Potency

19(R)-hydroxy Prostaglandin E1 is a potent agonist of the E-type prostanoid (EP) receptors, specifically the EP1 and EP3 subtypes.[2][3][4][5][6] Its action on these receptors leads to the contraction of smooth muscle tissues.[2][3][4][5][6] This is in contrast to its closely related analogue, 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2), which exhibits selectivity for the EP2 receptor and generally mediates smooth muscle relaxation.[1] 19(R)-OH PGE1 is reported to be devoid of EP2 receptor stimulant properties.[1]

The potency of 19(R)-OH PGE1 has been quantified in classic organ bath experiments, demonstrating its contractile effects on smooth muscle preparations rich in EP1 and EP3 receptors.

| Preparation | Predominant Receptor | Agonist | EC50 (nM) |

| Guinea Pig Ileum | EP1 | This compound | 320 |

| Chick Ileum | EP3 | This compound | 80 |

Signaling Pathways

The contractile effect of 19(R)-OH PGE1 on smooth muscle is a direct consequence of its activation of EP1 and EP3 receptors and their respective downstream signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in the initiation of smooth muscle contraction.

References

- 1. Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 19(R)-hydroxy Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-OH PGE1). It is a naturally occurring prostaglandin found in significant concentrations in primate semen. This document details its known interactions with prostanoid receptors, particularly EP1 and EP3, and the resultant physiological effects, with a focus on smooth muscle contraction. Furthermore, this guide outlines key experimental methodologies for its study and presents signaling pathways in a clear, visual format to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

19(R)-hydroxy Prostaglandin E1 is a member of the eicosanoid family of lipids. Its structure consists of a cyclopentanone (B42830) ring with two aliphatic side chains. The "19(R)-hydroxy" designation indicates a hydroxyl group at the C-19 position with R stereochemistry.

Chemical Identifiers:

-

IUPAC Name: 7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid[1]

-

SMILES: C--INVALID-LINK--CCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--C(=O)C[C@@H]1CCCCCCC(=O)O

-

InChIKey: QVVXWHIDRKRPMO-VOSXNNSYSA-N[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 370.5 g/mol | [2] |

| Physical State | Typically supplied as a solution in an organic solvent (e.g., ethanol) | [2] |

| Solubility | ||

| >100 mg/mL in DMF | [2] | |

| >50 mg/mL in DMSO | [2] | |

| >50 mg/mL in Ethanol | [2] | |

| >1.6 mg/mL in PBS (pH 7.2) | [2] | |

| Stability | Stable for at least one year when stored at -20°C | [4] |

Biological Properties and Mechanism of Action

This compound is recognized as a major prostaglandin component in the semen of primates.[2] Its primary biological function is mediated through its interaction with specific prostanoid receptors, namely the EP1 and EP3 receptors, for which it acts as an agonist.[2][3]

Receptor Binding and Signaling Pathways

19(R)-OH PGE1 exhibits a distinct profile of receptor agonism, leading to specific downstream cellular responses.

-

EP1 Receptor: The EP1 receptor is a Gq-protein coupled receptor. Upon activation by 19(R)-OH PGE1, it initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key event in mediating cellular responses such as smooth muscle contraction.

-

EP3 Receptor: The EP3 receptor is more complex, coupling to multiple G proteins, primarily Gi. Activation of the Gi pathway by 19(R)-OH PGE1 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can also contribute to smooth muscle contraction by modulating the activity of protein kinase A (PKA) and downstream effectors.

The signaling pathways for EP1 and EP3 receptor activation are depicted in the following diagrams:

Caption: EP1 Receptor Signaling Pathway.

Caption: EP3 Receptor Signaling Pathway.

Physiological Effects

The primary physiological effect of 19(R)-OH PGE1, stemming from its agonism at EP1 and EP3 receptors, is the contraction of smooth muscle tissues. This has been demonstrated in various ex vivo models.

| Tissue | Effect | EC₅₀ | Receptor Predominance |

| Guinea Pig Ileum | Contraction | 320 nM | EP1 |

| Chick Ileum | Contraction | 80 nM | EP3 |

| Data sourced from Cayman Chemical product information sheet.[2] |

Experimental Protocols

The study of this compound involves its synthesis, purification, and characterization of its biological activity through various assays.

Chemical Synthesis and Purification

The total synthesis of prostaglandins (B1171923) is a complex multi-step process. A general workflow for the synthesis and purification of a prostaglandin like 19(R)-OH PGE1 is outlined below. A key publication by Luthy, Konstantin, and Untch describes a total synthesis of dl-19-hydroxyprostaglandin E1, which provides a foundational methodology.[5]

Caption: General Synthesis and Purification Workflow.

Purification Protocol (General): Purification of prostaglandins is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a powerful method for obtaining highly pure material.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a small amount of an acid like formic acid or acetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the prostaglandin absorbs (typically around 210-220 nm).

-

Fraction Collection: Fractions corresponding to the desired product peak are collected.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified product.

Biological Assays

3.2.1. In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)

This classic pharmacological preparation is used to assess the contractile or relaxant effects of substances on smooth muscle.

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Transducer Setup: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Drug Addition: 19(R)-OH PGE1 is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.

-

Data Analysis: The magnitude of the contraction is measured and plotted against the concentration of the compound to determine the EC₅₀ value.

3.2.2. Intracellular Calcium Mobilization Assay

This assay measures the ability of 19(R)-OH PGE1 to induce an increase in intracellular calcium, a key event in EP1 receptor signaling.

-

Cell Culture: Cells expressing the EP1 receptor (either endogenously or through transfection) are cultured in a suitable medium.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[6] These dyes exhibit a change in fluorescence intensity upon binding to calcium.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a fluorescence microscope.

-

Compound Addition: 19(R)-OH PGE1 is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured and can be used to generate a concentration-response curve to determine the EC₅₀ for calcium mobilization.

Conclusion

This compound is a biologically active lipid with potent and specific effects on smooth muscle, mediated through the EP1 and EP3 prostanoid receptors. Its well-defined chemical structure and the elucidated signaling pathways provide a solid foundation for further research into its physiological roles and potential therapeutic applications. The experimental protocols outlined in this guide offer a starting point for researchers aiming to investigate this intriguing molecule. Further studies to determine its complete physicochemical profile and to explore its activity in various biological systems are warranted.

References

The Natural Occurrence of 19-Hydroxylated Prostaglandins in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923) (PGs) are a group of physiologically active lipid compounds that exert diverse hormone-like effects in mammals. While the roles of classical prostaglandins such as PGE2 and PGF2α are well-established, a distinct class of C-19 hydroxylated prostaglandins has been identified, primarily in the reproductive tissues of primates. These molecules, including 19-hydroxy-PGE1, 19-hydroxy-PGE2, and 19-hydroxy-PGF2α, are present in significant quantities, particularly in seminal fluid, and are emerging as important signaling molecules with unique biological activities. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies for 19-hydroxylated prostaglandins in mammals. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and explore the therapeutic potential of these compounds.

Introduction

Prostaglandins are lipid autacoids derived from arachidonic acid that are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and reproduction.[1] The discovery of 19-hydroxylated prostaglandins in human seminal fluid marked a significant advancement in the field, revealing a new dimension of prostaglandin (B15479496) metabolism and function.[2][3] These compounds are characterized by the addition of a hydroxyl group at the 19th carbon position of the prostaglandin backbone, a modification that can significantly alter their biological activity. This guide will delve into the current understanding of these unique molecules, from their biochemical origins to their potential as therapeutic targets.

Natural Occurrence and Quantitative Data

The most significant natural reservoir of 19-hydroxylated prostaglandins in mammals is the seminal fluid of primates, including humans.[2][3][4] Their presence in other tissues is less well-documented, though the enzymatic machinery for their synthesis has been identified in other locations, such as the skin. The concentrations of these prostaglandins in seminal plasma are notably high, often exceeding those of their non-hydroxylated counterparts.

Table 1: Quantitative Data of 19-Hydroxylated Prostaglandins in Human Seminal Plasma

| Prostaglandin | Concentration (µg/mL) | Specimen | Reference(s) |

| 19-Hydroxy-PGEs (E1 + E2) | 592.6 ± 312.5 (range: 142.1–1047) | Seminal Plasma (fertile men) | [5] |

| 19-Hydroxy-PGEs (E1 + E2) | 90 - 260 | Seminal Plasma (fertile men) | [4] |

| 19-Hydroxy-PGFs (F1α + F2α) | 12.66 ± 5.21 (range: 4–19) | Seminal Plasma (fertile men) | [5] |

Biosynthesis of 19-Hydroxylated Prostaglandins

The biosynthesis of 19-hydroxylated prostaglandins is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. The key enzymes involved are prostaglandin H (PGH) synthase-2, cytochrome P450 enzymes of the CYP4F subfamily (specifically CYP4F8), and microsomal PGE synthase-1. This enzymatic cascade is prominently active in the epithelial cells of the seminal vesicles and vas deferens.

The proposed biosynthetic pathway is as follows:

-

Arachidonic Acid to PGH2: PGH synthase-2 (also known as cyclooxygenase-2 or COX-2) catalyzes the conversion of arachidonic acid to the unstable intermediate, prostaglandin H2 (PGH2).

-

19-Hydroxylation of PGH2: The cytochrome P450 enzyme, CYP4F8, then specifically hydroxylates PGH2 at the 19th carbon position to form 19-hydroxy-PGH2.

-

Isomerization to 19-Hydroxy-PGE2: Finally, microsomal PGE synthase-1 isomerizes 19-hydroxy-PGH2 to the more stable and biologically active 19-hydroxy-PGE2.

A similar pathway is presumed for the synthesis of 19-hydroxy-PGE1 from dihomo-γ-linolenic acid.

Biosynthesis of 19-Hydroxy-PGE2.

Physiological Roles and Signaling Pathways

The physiological roles of 19-hydroxylated prostaglandins are still under active investigation, but current evidence suggests they play significant roles in reproductive physiology and may have broader effects on smooth muscle function and other systems.

Reproductive System

Given their high concentrations in seminal fluid, a primary role for 19-hydroxylated prostaglandins in male reproductive function is strongly indicated. They are thought to be involved in processes such as sperm motility, fertilization, and the modulation of the female reproductive tract following insemination.

Smooth Muscle Regulation

19(R)-Hydroxy-PGE1 has been shown to exhibit contractile activity on smooth muscle preparations.[6] This suggests a potential role in regulating vascular tone and the function of other smooth muscle-containing organs.

Signaling Pathways

19-hydroxylated prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

-

19(R)-Hydroxy-PGE1: This prostaglandin is an agonist of the EP1 and EP3 prostaglandin receptors.[6]

-

EP1 Receptor Signaling: The EP1 receptor is coupled to Gq proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

EP3 Receptor Signaling: The EP3 receptor primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Signaling of 19(R)-Hydroxy-PGE1 via EP1 and EP3 receptors.

-

19(R)-Hydroxy-PGE2: This prostaglandin is a selective agonist for the EP2 receptor.[8]

Signaling of 19(R)-Hydroxy-PGE2 via the EP2 receptor.

Experimental Protocols

Accurate quantification and analysis of 19-hydroxylated prostaglandins require robust and sensitive analytical methods. The following sections outline key experimental protocols for their extraction and analysis from biological matrices.

Extraction of 19-Hydroxylated Prostaglandins from Seminal Plasma

Objective: To extract 19-hydroxylated prostaglandins from seminal plasma for subsequent analysis by GC-MS or LC-MS/MS.

Materials:

-

Seminal plasma samples

-

PGF2α-d4 (internal standard)

-

Formic acid

-

Octadecyl-bonded silica (B1680970) gel solid-phase extraction (SPE) cartridges

-

Solvents for SPE (e.g., methanol-water mixtures)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Sample Preparation: Immediately after ejaculation, centrifuge the semen sample to separate the seminal plasma.[5] To prevent degradation, samples can be stored in acetone (B3395972) at -20°C.[4]

-

Internal Standard Spiking: Add a known amount of PGF2α-d4 to the seminal plasma sample to serve as an internal standard for quantification.[5]

-

Protein Precipitation and Acidification: Add cold methanol to the plasma sample to precipitate proteins. Centrifuge to pellet the precipitate. Acidify the supernatant with formic acid to a pH of approximately 3-4 to protonate the prostaglandins.[11]

-

Solid-Phase Extraction (SPE): a. Condition the octadecyl-bonded silica gel SPE cartridge with methanol followed by water. b. Load the acidified supernatant onto the SPE cartridge. c. Wash the cartridge with a low concentration of methanol in water to remove polar impurities. d. Elute the prostaglandins from the cartridge with a higher concentration of methanol.[11]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).

Workflow for the extraction of 19-hydroxylated prostaglandins.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify 19-hydroxylated prostaglandins using GC-MS.

Protocol:

-

Derivatization: Prostaglandins are not sufficiently volatile for GC analysis and require derivatization. a. Oximation: Convert the keto group of PGEs to an oxime derivative. b. Esterification: Convert the carboxylic acid group to a methyl ester. c. Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like piperidine.[5] This reaction is typically carried out at 60°C for 30 minutes.[5]

-

GC Separation:

-

Column: Use a high-temperature capillary column suitable for separating steroid and prostaglandin derivatives (e.g., Dexsil 300).[5]

-

Temperature Program: An isothermal or temperature-programmed method should be optimized to achieve baseline separation of the different prostaglandin derivatives. An example from the literature uses an isothermal temperature of 280°C.[5]

-

-

MS Detection:

-

Ionization: Use electron ionization (EI).

-

Detection Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of each 19-hydroxylated prostaglandin derivative.[5]

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, identify, and quantify 19-hydroxylated prostaglandins using LC-MS/MS. This method often does not require derivatization.

Protocol:

-

LC Separation:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically used for separation.

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the specific 19-hydroxylated prostaglandin in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides very high selectivity and sensitivity.

-

Conclusion and Future Directions

19-Hydroxylated prostaglandins represent a fascinating and physiologically important class of lipid mediators. While their high concentration in seminal fluid points to a crucial role in reproduction, the presence of the necessary biosynthetic enzymes in other tissues suggests broader physiological functions that are yet to be fully elucidated. Further research is needed to explore the roles of these compounds in the cardiovascular, renal, and immune systems, and to fully characterize their downstream signaling pathways. The development of specific agonists and antagonists for the receptors they target will be instrumental in dissecting their physiological functions and exploring their therapeutic potential in areas such as male infertility, cardiovascular disease, and inflammatory disorders. The detailed methodologies provided in this guide should serve as a valuable resource for researchers embarking on the study of these unique and potent signaling molecules.

References

- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice | MDPI [mdpi.com]

- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Metabolites of 19(R)-hydroxy Prostaglandin E1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-hydroxy PGE1) is a significant prostanoid, notably abundant in primate semen.[1][2] While its biological activities, including agonism at EP1 and EP3 receptors, are recognized, its metabolic fate is not extensively documented in scientific literature.[3] This technical guide delineates the theoretical metabolic pathways of 19(R)-hydroxy PGE1, constructed from the established metabolism of Prostaglandin E1 (PGE1) and other related eicosanoids. This document provides a framework for researchers investigating the pharmacology and disposition of this compound, detailing the enzymatic processes likely involved, and presenting methodologies for future experimental validation.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes. 19(R)-hydroxy PGE1 is a hydroxylated derivative of PGE1, and understanding its metabolism is essential for elucidating its complete biological profile, including its duration of action and potential for active metabolites. The metabolic pathways of prostaglandins are primarily governed by a series of enzymatic reactions involving oxidation and reduction. This guide outlines the predicted metabolic transformations of 19(R)-hydroxy PGE1.

Theoretical Metabolic Pathways

The metabolism of 19(R)-hydroxy PGE1 is hypothesized to proceed through several key enzymatic steps, analogous to the known metabolism of PGE1. The primary enzymes involved are prostaglandin 19-hydroxylase, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and Δ13-reductase.

Key Metabolic Reactions

-

Oxidation of the 15-hydroxyl group: The initial and rate-limiting step in the catabolism of most prostaglandins is the oxidation of the hydroxyl group at carbon 15, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5] This reaction would convert 19(R)-hydroxy PGE1 into 15-keto-19(R)-hydroxy PGE1. This metabolite is expected to have significantly reduced biological activity.[6]

-

Reduction of the 13,14-double bond: Following the oxidation at C-15, the double bond at C-13 is typically reduced by 13,14-dihydro-prostaglandin reductase. This would lead to the formation of 15-keto-13,14-dihydro-19(R)-hydroxy PGE1.

-

Reduction of the 15-keto group: The 15-keto group can be subsequently reduced to a 15-hydroxyl group, yielding 13,14-dihydro-19(R)-hydroxy PGE1. This is considered a theoretical metabolite formed from 13,14-dihydro PGE1 by an ω-1 hydroxylase.[4][7]

-

Dehydration: Dehydration of 19(R)-hydroxy PGE1 is a potential pathway that could lead to the formation of 19,20-dehydro-PGE1.[8]

The interplay of these reactions results in a cascade of metabolites, each with potentially distinct biological properties.

Diagram of Theoretical Metabolic Pathway

Caption: Theoretical metabolic pathway of 19(R)-hydroxy Prostaglandin E1.

Quantitative Data

Direct quantitative data on the metabolites of 19(R)-hydroxy PGE1 are not currently available in the published literature. However, studies on the metabolism of PGE1 provide a basis for what might be expected. For instance, upon intravenous infusion of PGE1 in human subjects, the plasma concentrations of its metabolites, 13,14-dihydro-PGE1 (PGE0) and 15-keto-13,14-dihydro-PGE1 (PGE0-M), were found to be significantly elevated.[9]

Table 1: Analogous Quantitative Data for PGE1 Metabolites

| Metabolite | Fold Increase in Plasma Concentration (vs. placebo) | Reference |

| 13,14-dihydro-PGE1 (PGE0) | 8-fold | [9] |

| 15-keto-13,14-dihydro-PGE1 | 20-fold | [9] |

Note: This data is for PGE1 and serves as an analogy. Experimental determination is required for 19(R)-hydroxy PGE1 metabolites.

Experimental Protocols

The identification and quantification of the theoretical metabolites of 19(R)-hydroxy PGE1 would require a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism using Liver Microsomes

This protocol is a standard method to study the phase I metabolism of a compound.

Objective: To identify the metabolites of 19(R)-hydroxy PGE1 formed by cytochrome P450 enzymes.

Materials:

-

This compound

-

Human liver microsomes (or from other relevant species)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard

Procedure:

-

Pre-incubate liver microsomes in phosphate buffer at 37°C.

-

Add 19(R)-hydroxy PGE1 to the microsomal suspension.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time period (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS.

Diagram of In Vitro Metabolism Workflow

Caption: Workflow for in vitro metabolism studies.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins and their metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for 19(R)-hydroxy PGE1 and its putative metabolites.

Signaling Pathways

19(R)-hydroxy PGE1 is an agonist for the EP1 and EP3 prostanoid receptors.[3] The signaling pathways initiated by the binding of 19(R)-hydroxy PGE1 to these receptors are crucial for its biological effects. The signaling pathways of its theoretical metabolites have not been investigated.

Diagram of 19(R)-hydroxy PGE1 Signaling

Caption: Signaling of 19(R)-hydroxy PGE1 via EP1 and EP3 receptors.

Conclusion

The metabolism of this compound is a critical area of research for a complete understanding of its pharmacological profile. This guide provides a theoretical framework for its metabolic pathways, based on the well-established principles of prostaglandin metabolism. The outlined experimental protocols offer a starting point for the definitive identification and quantification of its metabolites. Further research in this area will be invaluable for the fields of reproductive biology, pharmacology, and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin and leukotriene omega-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tennacadsci.org [tennacadsci.org]

- 8. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of 19(R)-hydroxy Prostaglandin E1 in Seminal Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin (B15479496) E1 (19-OH PGE1) is a major prostaglandin found in high concentrations in the seminal plasma of primates, including humans.[1] It is known to be a potent agonist for the E-prostanoid (EP) receptor subtypes EP1 and EP3, which are involved in various physiological processes, including smooth muscle contraction.[2][3] The accurate quantification of 19(R)-hydroxy PGE1 in seminal plasma is crucial for understanding its physiological roles, its potential as a biomarker for male fertility, and for the development of therapeutic agents targeting prostaglandin signaling pathways.

This document provides detailed application notes and protocols for the quantification of 19(R)-hydroxy PGE1 in seminal plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also includes information on its signaling pathways and a summary of reported concentrations in human seminal plasma.

Quantitative Data Summary

The concentration of 19-hydroxy Prostaglandin E (a group including 19-OH PGE1 and 19-OH PGE2) in human seminal plasma has been reported in several studies. The following table summarizes these findings, with all units standardized to µg/mL for ease of comparison.

| Study Population | Analytical Method | Mean Concentration of 19-hydroxy PGE (µg/mL) | Concentration Range of 19-hydroxy PGE (µg/mL) | Reference |

| Men with proven fertility | Gas Chromatography | - | 90 - 260 | [4] |

| Fertile Men | Gas Chromatography-Mass Spectrometry | 592.6 ± 312.5 | 142.1 - 1047 | [5] |

| Fertile Men | Not Specified | 245.7 | - | [6] |

| Normal Men (Volunteers) | Not Specified | 89 | - | [7] |

Note: Some studies measure the combined concentration of 19-hydroxy PGE1 and 19-hydroxy PGE2.

Experimental Protocols

Seminal Plasma Sample Preparation

Proper sample handling is critical to prevent the degradation of prostaglandins (B1171923).

1.1. Semen Collection and Liquefaction:

-

Collect semen samples by masturbation into a sterile, wide-mouthed container.[8]

-

Allow the semen to liquefy at room temperature for 15-60 minutes.[9]

-

If the sample is highly viscous or does not liquefy within 60 minutes, it can be treated with a liquefaction kit or subjected to mechanical mixing.[9]

1.2. Seminal Plasma Separation:

-

Once liquefied, centrifuge the semen sample to separate the seminal plasma from the spermatozoa. A typical centrifugation parameter is 1600 rpm for 10 minutes.[10]

-

Carefully aspirate the supernatant (seminal plasma) without disturbing the sperm pellet.[10]

1.3. Storage:

-

For short-term storage, seminal plasma can be kept at 0°C. However, for long-term storage and to prevent degradation of E-series prostaglandins, it is recommended to store the samples in acetone (B3395972) at -20°C.[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a traditional and robust method for the quantification of prostaglandins, though it requires derivatization to increase the volatility of the analytes.[11]

2.1. Extraction and Derivatization:

-

Extraction: Prostaglandins can be extracted from seminal plasma using organic solvents such as acetone.[12]

-

Oximation: To protect the ketone group of PGE1, an oximation step is performed. This involves reacting the extract with a solution of a hydroxylamine (B1172632) derivative.[4]

-

Methylation: The carboxyl group is then methylated, for example, by using diazomethane.[4]

-

Trimethylsilylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers to increase volatility. This can be achieved by reacting the sample with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide and piperidine.[4][5]

2.2. GC-MS Analysis:

-

Gas Chromatography:

-

Column: A packed column such as Dexsil 300 can be used.[5]

-

Injector Temperature: Set to an appropriate temperature to ensure volatilization without degradation.

-

Oven Program: A temperature program is used to separate the derivatized prostaglandins. An isothermal temperature of 280°C has been reported.[5]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The analysis is performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized 19(R)-hydroxy PGE1.[5]

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of prostaglandins without the need for extensive derivatization.[11][13]

3.1. Extraction:

-

Solid-Phase Extraction (SPE): SPE is a common method for cleaning up and concentrating prostaglandins from biological matrices. A C18 SPE cartridge can be used for this purpose.

-

Liquid-Liquid Extraction (LLE): LLE with a solvent system like hexane/ethyl acetate (B1210297) can also be employed.[14]

3.2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase column, such as a Luna phenyl-hexyl column (2 x 150 mm, 3 µm), is suitable for separating prostaglandins.[11]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate, pH 8.5) and an organic component (e.g., acetonitrile) is typically used.[11]

-

Flow Rate: A flow rate of around 200 µL/min is common.[11]

-

-

Mass Spectrometry:

-

Ionization: Negative ion electrospray ionization (ESI-) is generally used for prostaglandin analysis.[11]

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves monitoring the transition of the deprotonated molecule [M-H]⁻ to specific product ions after collision-induced dissociation. This technique provides excellent selectivity and sensitivity.[11]

-

Signaling Pathways and Visualizations

19(R)-hydroxy Prostaglandin E1 exerts its biological effects by binding to and activating the EP1 and EP3 receptors.[2]

EP1 Receptor Signaling Pathway

The EP1 receptor is coupled to Gq proteins. Upon activation, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration.[15][16]

Caption: EP1 receptor signaling cascade.

EP3 Receptor Signaling Pathway

The EP3 receptor is unique as it can couple to multiple G proteins, primarily Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][12] It can also couple to Gq, leading to an increase in intracellular calcium.[17]

Caption: EP3 receptor inhibitory signaling cascade.

Experimental Workflow for Quantification

The overall workflow for the quantification of 19(R)-hydroxy PGE1 in seminal plasma is summarized below.

Caption: General experimental workflow.

References

- 1. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration of prostaglandins in seminal fluid of fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Semen preparation techniques in intrauterine insemination: A comparison of non-temperature and temperature controlled centrifugation in cases of unexplained infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mes-global.com [mes-global.com]

- 10. androfert.com.br [androfert.com.br]

- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of 19-Hydroxy Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) (PGs) are a group of physiologically active lipid compounds with diverse hormone-like effects. The 19-hydroxy prostaglandins, particularly 19-hydroxy PGE1, 19-hydroxy PGE2, 19-hydroxy PGF1α, and 19-hydroxy PGF2α, are significant constituents of human seminal plasma and are involved in various biological processes.[1] For instance, 19-hydroxy PGE2 has been identified as a selective agonist for the EP2 prostaglandin (B15479496) receptor, while 19(R)-Hydroxy prostaglandin E1 acts as an agonist for EP1 and EP3 receptors, suggesting roles in smooth muscle relaxation and other signaling pathways.[2][3]

Accurate quantification of these compounds in biological matrices is crucial for understanding their physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific detection of prostaglandins.[4][5] However, due to their low volatility, prostaglandins require chemical derivatization prior to GC-MS analysis.[5] This document provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of 19-hydroxy prostaglandins from biological samples, with a focus on seminal plasma.

Experimental Protocols

This section outlines a representative protocol for the analysis of 19-hydroxy prostaglandins by GC-MS. This protocol is a composite of established methods for prostaglandin analysis and may require optimization for specific laboratory conditions and instrumentation.[6][7]

Sample Collection and Storage

-

Biological Sample: Human seminal plasma is a primary matrix for the analysis of 19-hydroxy prostaglandins.[1]

-

Collection: Seminal fluid should be collected and immediately frozen to prevent enzymatic degradation of prostaglandins.[1]

-

Storage: Samples should be stored at -80°C until analysis.

Extraction of Prostaglandins

This protocol utilizes solid-phase extraction (SPE) for the cleanup and concentration of prostaglandins from the biological matrix.

-

Apparatus and Reagents:

-

C18 SPE cartridges

-

Deionized water

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Nitrogen gas evaporator

-

-

Procedure:

-

Thaw the seminal plasma sample on ice.

-

Acidify the sample to approximately pH 3.5 with 1M HCl.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Wash the cartridge with 10 mL of hexane to remove non-polar lipids.

-

Elute the prostaglandins with 10 mL of ethyl acetate.

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

-

Derivatization of Prostaglandins for GC-MS Analysis

A multi-step derivatization is required to increase the volatility of the prostaglandins. This involves the formation of a methoxime, followed by esterification of the carboxylic acid and silylation of the hydroxyl groups.[6]

-

Apparatus and Reagents:

-

Methoxyamine hydrochloride in pyridine (B92270)

-

Diazomethane (B1218177) solution (for methyl ester formation) or N,N-Dimethylformamide dimethyl acetal (B89532)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

Conical reaction vials

-

-

Procedure:

-

Methoxime Formation:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (10 mg/mL).

-

Heat at 60°C for 1 hour to convert the keto groups to methoximes.

-

Evaporate the pyridine under a stream of nitrogen.

-

-

Methyl Ester Formation:

-

Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).

-

Alternatively, for a safer procedure, add 50 µL of N,N-Dimethylformamide dimethyl acetal and heat at 60°C for 15 minutes.

-

Evaporate the reagent under nitrogen.

-

-

Trimethylsilyl Ether Formation:

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS.

-

Heat at 60°C for 30 minutes to silylate the hydroxyl groups.

-

The sample is now ready for GC-MS analysis.

-

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD) is suitable for this analysis.[8]

-

GC Conditions (Representative): [6]

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column coated with a mid-polarity phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1-2 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. Negative Ion Chemical Ionization (NICI) can also be used for enhanced sensitivity.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan mode for qualitative analysis.

-

Data Presentation: Predicted Quantitative Data

The following table summarizes the predicted molecular weights and key mass spectral ions for the fully derivatized 19-hydroxy prostaglandins. These are theoretical values and should be confirmed with authentic standards. The fragmentation is predicted based on common pathways for derivatized prostaglandins, including the loss of the methyl group, trimethylsilanol (B90980) (TMSOH), and cleavage of the hydrocarbon chains.

| Compound | Derivatized Formula | Predicted MW ( g/mol ) | Predicted Key m/z Ratios for SIM |

| 19-hydroxy PGE1 | C₃₁H₆₁NO₆Si₄ | 688.2 | 673 [M-15]⁺, 598 [M-90]⁺, 582, 508, 418 |

| 19-hydroxy PGE2 | C₃₁H₅₉NO₆Si₄ | 686.2 | 671 [M-15]⁺, 596 [M-90]⁺, 580, 506, 416 |

| 19-hydroxy PGF1α | C₃₁H₆₅O₅Si₄ | 662.2 | 647 [M-15]⁺, 572 [M-90]⁺, 482, 392, 302 |

| 19-hydroxy PGF2α | C₃₁H₆₃O₅Si₄ | 660.2 | 645 [M-15]⁺, 570 [M-90]⁺, 480, 390, 300 |

M-15 corresponds to the loss of a methyl group. M-90 corresponds to the loss of trimethylsilanol (TMSOH).

Visualizations

Experimental Workflow

Caption: Workflow for GC-MS analysis of 19-hydroxy prostaglandins.

Signaling Pathways of 19-Hydroxy Prostaglandin E

19-Hydroxy PGE2 is a selective agonist for the EP2 receptor, which primarily signals through the Gs alpha subunit to activate adenylyl cyclase. 19-Hydroxy PGE1 is an agonist for EP1 and EP3 receptors, which signal through Gq and Gi alpha subunits, respectively.

Caption: Signaling pathways of 19-hydroxy PGE1 and 19-hydroxy PGE2.

References

- 1. Prostaglandins in human seminal fluid: two novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin E1 and E2 in bovine semen: quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatographic-mass spectrometric profiling with negative-ion chemical ionization detection of prostaglandins and their 15-keto and 15-keto-13,14-dihydro catabolites in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thno.org [thno.org]

Application Notes and Protocols for Smooth Muscle Contraction Assay Using 19(R)-Hydroxy Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction